molecular formula C29H42F2N6O B13067408 3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide

3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide

Cat. No.: B13067408
M. Wt: 528.7 g/mol
InChI Key: YONPZVCYVLJTJX-TUWXLNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally optimized CCR5 antagonist developed to inhibit HIV-1 entry by blocking the interaction between the viral gp120 protein and the CCR5 chemokine receptor. Its core structure includes a 3,3-difluoropiperidinecarboxamide moiety, a bicyclo[3.2.1]octane scaffold, and a 3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl group. These features enhance binding affinity, metabolic stability, and pharmacokinetic (PK) properties compared to earlier candidates . Preclinical studies highlight its nanomolar potency (IC₅₀: 2.3 nM) and high selectivity for CCR5 over related receptors (e.g., CCR2, CXCR4) .

Properties

Molecular Formula

C29H42F2N6O

Molecular Weight

528.7 g/mol

IUPAC Name

3,3-difluoro-1-methyl-N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide

InChI

InChI=1S/C29H42F2N6O/c1-19(2)27-34-33-20(3)37(27)24-16-22-10-11-23(17-24)36(22)15-13-26(21-8-6-5-7-9-21)32-28(38)25-12-14-35(4)18-29(25,30)31/h5-9,19,22-26H,10-18H2,1-4H3,(H,32,38)/t22-,23+,24?,25?,26-/m0/s1

InChI Key

YONPZVCYVLJTJX-TUWXLNOFSA-N

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCN(CC5(F)F)C)C(C)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCN(CC5(F)F)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the difluoro and methyl groups via selective fluorination and alkylation reactions.
  • Assembly of the azabicyclo[3.2.1]octane moiety through intramolecular cyclization.
  • Coupling of the piperidinecarboxamide with the phenylpropyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, such as the methyl or phenyl groups.

    Reduction: Reduction reactions could target the triazole ring or other unsaturated moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the difluoro or piperidinecarboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to receptors: Interaction with specific receptors in the body to modulate their activity.

    Enzyme inhibition: Inhibition of enzymes involved in critical biological pathways.

    Signal transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is part of a class of small-molecule CCR5 antagonists targeting the same allosteric binding site. Key structural analogues include:

Compound Name Core Structure Key Modifications IC₅₀ (CCR5) Bioavailability (%) Half-Life (h) Notes
3,3-Difluoro-1-methyl-N-...-piperidinecarboxamide (Target) Piperidinecarboxamide 3,3-Difluoro substitution; bicyclo[3.2.1]octane 2.3 nM 68 12 Improved metabolic stability
UK-427,587 (Maraviroc) Cyclohexanecarboxamide 4,4’-Difluoro substitution 2.1 nM 45 8 First FDA-approved CCR5 antagonist; lower bioavailability
SCH-C (SCH-351125) Piperazinyl-piperidine Quinoxaline core 1.8 nM 30 6 Discontinued due to hERG inhibition and cardiotoxicity
Aplaviroc Spirodiketopiperazine Non-competitive binder 0.5 nM 25 5 Withdrawn for hepatotoxicity
Vicriviroc Triazole-thiazole CXCR4 cross-reactivity 0.9 nM 40 10 Phase III failure (lack of efficacy)

Key Structural Insights :

  • Piperidine vs. Cyclohexane : Replacement of the cyclohexanecarboxamide in maraviroc with a 3,3-difluoropiperidinecarboxamide in the target compound reduces steric hindrance, improving metabolic stability and oral bioavailability (68% vs. 45%) .
  • Bicyclo[3.2.1]octane Scaffold: Shared with maraviroc, this rigid structure enhances binding to CCR5’s hydrophobic pocket, contributing to sub-nanomolar potency .
  • Triazole Substituent : The 3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl group minimizes off-target interactions (e.g., with hERG channels), avoiding cardiotoxicity seen in SCH-C .
Pharmacokinetic and Efficacy Profiles
  • Bioavailability : The target compound’s 68% bioavailability surpasses maraviroc (45%) and aplaviroc (25%), attributed to reduced first-pass metabolism via CYP3A4 .
  • Half-Life : A 12-hour half-life supports once-daily dosing, unlike vicriviroc (10 hours) or maraviroc (8 hours), which require twice-daily regimens .
  • Potency : While SCH-C and aplaviroc exhibit lower IC₅₀ values (0.5–1.8 nM), their clinical failures underscore the importance of balancing potency with safety .

Biological Activity

The compound 3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide, commonly known as Maraviroc (CAS number 376348-65-1), is a small molecule with significant biological activity primarily as a CCR5 antagonist. This article explores its biological properties, mechanisms of action, and relevant research findings.

Maraviroc has the following chemical properties:

  • Molecular Formula : C29H41F2N5O
  • Molecular Weight : 513.67 g/mol
  • CAS Number : 376348-65-1
  • Chemical Structure :
    • Maraviroc Structure (Refer to the RCSB PDB for detailed structural information)

Maraviroc functions by selectively binding to the CCR5 receptor on the surface of T-cells and macrophages, inhibiting the entry of CCR5-tropic HIV strains into these cells. This action prevents viral replication and spread within the host.

Antiviral Activity

Maraviroc exhibits potent antiviral activity against HIV. In clinical studies, it has been shown to reduce viral load significantly in patients with CCR5-tropic HIV strains. The mechanism involves:

  • Inhibition of Viral Entry : By blocking CCR5, Maraviroc prevents the virus from attaching and entering host cells.

Pharmacokinetics

The pharmacokinetic profile of Maraviroc is characterized by:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues; high protein binding (>90%).
  • Metabolism : Primarily metabolized by CYP3A4 enzymes.

Clinical Efficacy

In clinical trials, Maraviroc has demonstrated:

  • Efficacy in Treatment-experienced Patients : Significant reductions in viral load and improvements in CD4+ T-cell counts.
StudyPopulationOutcome
ACTG A5217Treatment-experienced adults48% achieved viral suppression at week 48
MERIT StudyTreatment-naive patientsComparable efficacy to efavirenz

Safety and Side Effects

Maraviroc is generally well-tolerated; however, some side effects include:

  • Common Side Effects : Cough, fever, rash.
  • Serious Adverse Events : Liver toxicity and cardiovascular events have been reported but are rare.

Case Studies

Several case studies highlight Maraviroc's effectiveness:

  • Case Study 1 : A patient with multi-drug resistant HIV showed a significant decrease in viral load after switching to a regimen including Maraviroc.
  • Case Study 2 : In a cohort of patients with advanced HIV disease, those treated with Maraviroc exhibited improved immune function compared to those on standard therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.